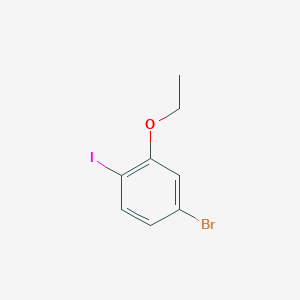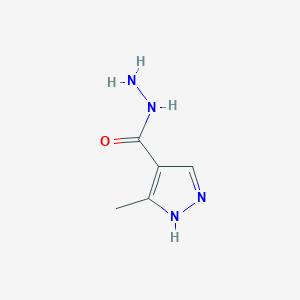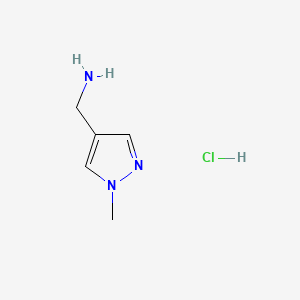
4-Bromo-2-ethoxy-1-iodobenzene
Overview
Description
4-Bromo-2-ethoxy-1-iodobenzene is a chemical compound that belongs to the class of iodobenzenes. It is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aryl diazofluoroborate with an aqueous solution of potassium iodide . Another method involves treating 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-ethoxy-1-iodobenzene is C8H8BrIO. The structure of this compound includes an aromatic ring with bromine, iodine, and ethoxy substituents .Chemical Reactions Analysis
Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . This means the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .Scientific Research Applications
Palladium-Catalyzed Reactions
Sakamoto et al. (1992) discuss a palladium-catalyzed cross-coupling reaction of iodobenzene derivatives, including 4-substituted versions, with (Z)-1-ethoxy-2-(tributylstannyl)ethene. This method has been applied to synthesize various compounds, demonstrating the versatility of iodobenzene derivatives in organic synthesis (Sakamoto et al., 1992).
Domino Reactions to Benzofurans
Lu et al. (2007) describe a CuI-catalyzed process that transforms 1-bromo-2-iodobenzenes, including compounds like 4-Bromo-2-ethoxy-1-iodobenzene, into benzofurans. This process involves both intermolecular and intramolecular bond formations, highlighting the compound's utility in creating complex molecular structures (Lu et al., 2007).
Synthesis of Dibromobenzenes
Diemer et al. (2011) report on the synthesis of various 1,2-dibromobenzenes using regioselective bromination and other methods. These synthesized compounds, including derivatives of 4-Bromo-2-ethoxy-1-iodobenzene, serve as precursors for further organic transformations (Diemer et al., 2011).
Thermochemical Properties
Oonk et al. (1998) studied the vapor pressures and thermodynamic sublimation properties of crystalline 1-bromo-4-iodobenzene and related compounds. Understanding these properties is crucial for the material's handling and application in chemical processes (Oonk et al., 1998).
Catalysis and Organic Transformations
Various studies explore the role of iodobenzene derivatives in catalysis and organic transformations. For example, Niknam and Nasehi (2002) reported on the use of a catalyst for ring-opening reactions involving iodobenzenes (Niknam & Nasehi, 2002).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-ethoxy-1-iodobenzene is the carbon atoms in organic compounds. This compound is an electrophile, meaning it seeks out electron-rich sites in other molecules .
Mode of Action
4-Bromo-2-ethoxy-1-iodobenzene interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (an electron-rich species) donates a pair of electrons to an electrophile (an electron-deficient species), leading to the formation of a new bond .
Biochemical Pathways
The compound is involved in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . The reaction involves the coupling of a boronic acid with a halide or pseudohalide catalyzed by a palladium(0) complex .
Pharmacokinetics
Given its molecular structure, it is likely to have low water solubility and may accumulate in fatty tissues due to its lipophilic nature .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
properties
IUPAC Name |
4-bromo-2-ethoxy-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWXWVPXFCPJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392866.png)
![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)


![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)


![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1392886.png)